Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-
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Overview
Description
3,5-Difluoro-4-(triethylsilyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈F₂O₂Si It is characterized by the presence of two fluorine atoms and a triethylsilyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-(triethylsilyl)benzoic acid typically involves the introduction of the triethylsilyl group to a difluorobenzoic acid derivative. One common method involves the reaction of 3,5-difluorobenzoic acid with chlorotriethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3,5-difluoro-4-(triethylsilyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(triethylsilyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The triethylsilyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethylsilyl group.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with substituted fluorine atoms.
Hydrolysis: 3,5-difluoro-4-hydroxybenzoic acid.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
3,5-Difluoro-4-(triethylsilyl)benzoic acid has several applications in scientific research:
Medicine: Research into its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-(triethylsilyl)benzoic acid in chemical reactions involves the activation of the benzoic acid core and the triethylsilyl group. The triethylsilyl group can act as a protecting group, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3,5-Difluorobenzoic acid: Lacks the triethylsilyl group, making it less bulky and potentially more reactive in certain reactions.
Uniqueness
3,5-Difluoro-4-(triethylsilyl)benzoic acid is unique due to the presence of both fluorine atoms and a bulky triethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 3,5-difluoro-4-(triethylsilyl)- (CAS No: 651027-07-5) is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has the molecular formula C13H18F2O2Si. Its structure includes a benzoic acid core substituted with two fluorine atoms and a triethylsilyl group, which enhances its lipophilicity and potentially its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈F₂O₂Si |
CAS Number | 651027-07-5 |
Purity | 95% |
Appearance | Solid |
Storage Temperature | 4-8°C |
Anticancer Activity
Recent studies have investigated the anticancer properties of benzoic acid derivatives. For instance, certain derivatives have shown promising results against various cancer cell lines. The anticancer activity of benzoic acid derivatives is often evaluated using assays such as the MTT assay or the caspase activation assay.
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Mechanism of Action :
- The mechanism by which benzoic acid derivatives exert their anticancer effects may involve:
- Induction of apoptosis through caspase activation.
- Inhibition of specific signaling pathways involved in cancer cell proliferation.
- The mechanism by which benzoic acid derivatives exert their anticancer effects may involve:
-
Case Studies :
- A study highlighted the efficacy of a related compound, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid , which demonstrated significant anticancer activity against colon cancer cells by activating caspases and inducing Fas expression in DLD-1 colon cancer cell lines .
- Another study reported that a derivative inhibited the proliferation of human gastric cancer cells in vivo using athymic nude mice models .
Antimicrobial Activity
Benzoic acid derivatives are also known for their antimicrobial properties. Research has shown that some compounds exhibit activity against both bacteria and fungi.
- Antibacterial Activity : Certain derivatives have been tested against standard bacterial strains, showing comparable effectiveness to established antibiotics .
Pharmacokinetic Properties
Understanding the pharmacokinetics of benzoic acid derivatives is crucial for assessing their therapeutic potential. Key parameters include:
- Absorption : The presence of fluorine atoms may enhance the compound's absorption due to increased lipophilicity.
- Distribution : The triethylsilyl group can affect tissue distribution and bioavailability.
- Metabolism : Fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts.
- Excretion : The elimination route may vary based on structural modifications.
Properties
CAS No. |
651027-07-5 |
---|---|
Molecular Formula |
C13H18F2O2Si |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
3,5-difluoro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
MEAGTXUXQMNFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F |
Origin of Product |
United States |
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